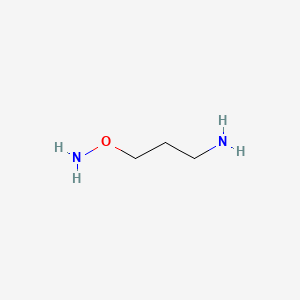

1-Aminooxy-3-aminopropane

Description

Properties

IUPAC Name |

O-(3-aminopropyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O/c4-2-1-3-6-5/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZFWDPIWSPZON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20243634 | |

| Record name | 1-Aminooxy-3-aminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20243634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98532-00-4 | |

| Record name | 1-Aminooxy-3-aminopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098532004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminooxy-3-aminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20243634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1-Aminooxy-3-aminopropane can be synthesized through several methods. One common synthetic route involves the reaction of γ-bromopropylphthalimide with N-hydroxyphthalimide in the presence of triethylamine and dimethyl formamide. The reaction mixture is heated to 90°C and then cooled, resulting in the formation of the desired product . Another method involves the alkylation of ethyl N-hydroxyacetimidate with methanesulfonates of substituted alcohols, followed by deprotection of the aminooxy group .

Chemical Reactions Analysis

Reaction with Carbonyl Compounds

APA readily forms Schiff base adducts with α-keto acids and other carbonyl-containing molecules under physiological conditions. This reactivity arises from the nucleophilic aminooxy group (-ONH₂), which participates in condensation reactions . For example:

-

Pyridoxal phosphate (PLP) binding : APA forms a stable adduct (APA-PLP) by reacting with the aldehyde group of PLP, a cofactor for decarboxylases .

-

Acetone oxime formation : In cellular homogenates, APA reacts spontaneously with acetone (a byproduct of acyl-CoA metabolism) to generate APA-acetone oxime derivatives .

Enzymatic Acetylation and Degradation Pathways

APA undergoes metabolic modifications mediated by cellular acetyltransferases and oxidases:

Table 1: Degradation Pathways of APA Derivatives

| Derivative | Primary Degradation Mechanism | Half-Life (h) | Acetylation Susceptibility |

|---|---|---|---|

| Parent APA | Oxidative metabolism & acetylation | <4 | High |

| APA-PLP | Dephosphorylation to APA-PL | 24 | Low |

| Methylated APA | Aminoguanidine-sensitive oxidation | 8-12 | Moderate |

Key findings:

-

Unmodified APA is rapidly acetylated at both terminal groups in cell cultures, with 50% degradation within 4 hours .

-

Phosphorylation at the aminooxy terminus (APA-PLP) enhances stability by blocking reactive sites, though slow dephosphorylation occurs via cellular phosphatases .

-

Methylation at position 1 or 3 reduces oxidative degradation but increases susceptibility to acetyltransferases .

Inhibition of Polyamine Biosynthetic Enzymes

APA and its derivatives show targeted reactivity with enzymes in polyamine synthesis:

Table 2: Enzyme Inhibition Profiles

| Enzyme Target | APA Derivative | Inhibition (%) | Mechanism |

|---|---|---|---|

| Ornithine Decarboxylase (ODC) | Parent APA | 98 | Competitive PLP cofactor displacement |

| S-Adenosylmethionine Decarboxylase | 1-Me-APA | 72 | Allosteric site binding |

| Spermidine Synthase | 3-Me-APA | 65 | Substrate analog interference |

Critical observations:

-

APA-PLP demonstrates irreversible inhibition of ODC by permanently occupying the PLP-binding site .

-

Methylation shifts inhibitory specificity: 1-methyl-APA preferentially targets S-adenosylmethionine decarboxylase, while 3-methyl-APA affects spermidine synthase .

-

Inhibition is reversed by 10-20 μM putrescine supplementation, confirming reaction specificity .

Stability in Biological Matrices

The compound's reactivity dictates its pharmacokinetic behavior:

-

pH-dependent hydrolysis : APA undergoes rapid hydrolysis at physiological pH (7.4), generating hydroxylamine and β-alanine derivatives .

-

Serum stability : <15% intact APA remains after 6 hours in serum due to protease-mediated degradation and Schiff base formation with serum proteins .

-

Stabilization strategies : Co-administration with 1 mM aminoguanidine reduces degradation rates by 60% through oxidase inhibition .

Synthetic Modifications

Chemical derivatization alters APA’s reactivity:

-

Ethoxyethylidene protection : Temporarily blocks aminooxy groups during synthesis, requiring acidic hydrolysis (37% HCl/2-propanol) for deprotection .

-

Reductive amination : Hydrogenation over PtO₂ catalyst converts nitrile intermediates to primary amines (e.g., C2→C3 in synthesis pathways) .

-

Oxime formation : Reaction with hydroxylamine yields stabilized oxime derivatives (C5→C6), enhancing shelf-life .

Scientific Research Applications

Cancer Research

Inhibition of Tumor Growth

AOAP has been shown to inhibit the growth of various cancer cell lines. In one study, AOAP at a concentration of 0.5 mM inhibited the growth of HL-60 promyelocytic leukemia cells, demonstrating its potential as an anticancer agent. This inhibition was competitive, with a Ki value of 3.2 nM for ODC, indicating a strong affinity for the enzyme .

Mechanism of Action

The mechanism involves the competitive inhibition of polyamine biosynthetic enzymes. AOAP does not inhibit other pyridoxal phosphate-dependent enzymes like tyrosine aminotransferase, suggesting specificity in its action against ODC and AdoMetDC . The inhibition leads to reduced levels of polyamines such as putrescine and spermidine, which are essential for tumor cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HL-60 | 0.5 | Inhibition of ODC |

| T24 Bladder Carcinoma | 50 | Inhibition of ODC |

Antiparasitic Activity

Effect on Leishmania Donovani

AOAP has demonstrated antileishmanial effects by inhibiting the growth of Leishmania donovani promastigotes and amastigotes. In vitro studies indicated that AOAP inhibited promastigote growth with an IC50 of 42 µM and amastigote growth with an IC50 of 5 µM, without affecting macrophage viability at concentrations up to 200 µM . This suggests a targeted action against the parasite while sparing host cells.

Mechanism in Parasitic Inhibition

The compound's mechanism involves reducing ODC activity in L. donovani, leading to decreased levels of essential polyamines that are critical for parasite survival and replication . The addition of spermidine or putrescine reversed the inhibitory effects, confirming the role of polyamines in this process.

| Parasite Model | IC50 (µM) | Effect on Host Cells |

|---|---|---|

| Promastigotes | 42 | No effect on macrophage viability |

| Amastigotes | 5 | No effect on macrophage viability |

Case Study 1: Inhibition of Polyamine Biosynthesis in Cancer Cells

In a study involving human bladder carcinoma T24 cells, AOAP was found to be a potent inhibitor of ODC, leading to significant reductions in cell proliferation. The study highlighted that derivatives of AOAP could increase stability and efficacy as inhibitors, providing insights into potential therapeutic applications .

Case Study 2: Antileishmanial Efficacy

Another investigation focused on the effects of AOAP on Leishmania donovani. The results showed that AOAP effectively reduced parasite load in both promastigote and amastigote forms without cytotoxic effects on host macrophages. This case study underscores AOAP's potential as a lead compound for developing new treatments for leishmaniasis .

Mechanism of Action

1-Aminooxy-3-aminopropane exerts its effects by inhibiting key enzymes involved in polyamine biosynthesis. It inhibits ornithine decarboxylase, spermidine synthase, and S-adenosyl-methionine decarboxylase . The inhibition of these enzymes leads to a decrease in polyamine levels, which in turn affects cell growth and proliferation. The compound binds tightly to the enzyme active sites, preventing the normal substrate from binding and thus inhibiting enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

APA belongs to a class of polyamine antimetabolites designed to target enzymes in polyamine biosynthesis. Below, APA is compared with structurally or functionally related inhibitors:

α-Difluoromethylornithine (DFMO)

- Structure : DFMO is an irreversible inhibitor of ODC, featuring a fluorinated ornithine backbone .

- Mechanism: Covalently binds to ODC’s active site, depleting putrescine and downstream polyamines.

- Potency: APA exhibits nanomolar IC₅₀ values for ODC (2.1 × 10⁻⁸ M), surpassing DFMO’s micromolar efficacy in some systems .

- Cellular Effects : Both inhibit cell proliferation, but APA’s multi-enzyme targeting accelerates polyamine depletion. DFMO resistance is observed in hyperproliferative strains (e.g., Aspergillus terreus HY strain), whereas APA retains efficacy in DFMO-resistant models .

Methylglyoxal-bis(guanylhydrazone) (MGBG)

- Structure : A dicarbonyl analogue targeting SAMDC .

- Mechanism: Competes with SAMDC’s substrate, S-adenosylmethionine, reducing decarboxylated SAM required for spermidine synthesis. APA indirectly inhibits SAMDC via feedback regulation .

- Potency : MGBG’s IC₅₀ for SAMDC is ~1 µM, comparable to APA’s SAMDC inhibition (low micromolar range) .

- Toxicity : MGBG causes mitochondrial toxicity, limiting therapeutic use. APA shows lower host toxicity due to its specificity for polyamine enzymes .

Cyclohexylamine

- Structure : A spermidine synthase inhibitor with a cyclohexyl group .

- Mechanism: Blocks spermidine synthesis by competing with aminopropyl donor groups. APA directly inhibits spermidine synthase via structural mimicry of its substrate, decarboxylated SAM .

- Efficacy : APA’s inhibition of spermidine synthase (IC₅₀ ~10⁻⁷ M) is more potent than cyclohexylamine (IC₅₀ ~10⁻⁴ M) .

Tabulated Comparison of Key Inhibitors

Key Research Findings

Multi-Enzyme Inhibition : APA uniquely inhibits three enzymes in polyamine biosynthesis, causing rapid spermidine/spermine depletion and cell cycle arrest .

Species-Specific Efficacy : APA suppresses Plasmodium falciparum growth (IC₅₀ = 5 µM) by depleting polyamines, demonstrating broader antiparasitic applications .

Resistance Profile : Fungal strains (e.g., Sclerotinia sclerotiorum) develop partial resistance to APA due to compensatory polyamine uptake mechanisms, unlike DFMO-resistant models .

Metabolic Stability : APA is partially catabolized intracellularly but retains inhibitory activity, with 30% intact drug persisting in cells after 12 hours .

Biological Activity

1-Aminooxy-3-aminopropane (APA) is a compound that has garnered attention for its significant biological activities, particularly as an inhibitor of polyamine biosynthesis. This article delves into the mechanisms of action, experimental findings, and potential therapeutic applications of APA, supported by data tables and case studies from diverse research sources.

APA functions primarily as a competitive inhibitor of ornithine decarboxylase (ODC), the enzyme responsible for the first step in polyamine synthesis. By binding to the active site of ODC, APA prevents the conversion of ornithine to putrescine, thereby disrupting the polyamine synthesis pathway crucial for cell proliferation . The binding characteristics of APA have been elucidated through structural studies that reveal a covalent oxime formation with pyridoxal 5-phosphate (PLP), enhancing its inhibitory potency .

Inhibition of Cell Proliferation

Research indicates that APA effectively inhibits the proliferation of various cell types, including cultured baby hamster kidney cells. This inhibition is closely related to its interference with polyamine synthesis. For instance, studies have shown that APA can reduce cell viability significantly when applied at specific concentrations .

- In vitro Studies : In experiments with cultured cells, APA demonstrated a dose-dependent inhibition of growth. For example, at concentrations ranging from 1 to 5 mM, significant reductions in cell viability were observed .

| Concentration (mM) | % Inhibition |

|---|---|

| 1 | 40-45% |

| 5 | >60% |

Antimalarial Activity

APA has also been explored for its antimalarial properties. In studies involving Plasmodium falciparum, the compound was shown to inhibit parasite growth by targeting the bifunctional ODC-AdoMetDC enzyme unique to the parasite . The inhibition of polyamines in this context presents a promising strategy for developing new antimalarial therapies.

Case Studies

-

Study on Aspergillus terreus : A recent study highlighted how APA affects the production of lovastatin in Aspergillus terreus. The compound was found to inhibit fungal growth and influence polyamine metabolism, showcasing its potential in agricultural biotechnology .

- Experimental Setup : Fungal strains were treated with varying concentrations of APA, and growth inhibition was measured over time.

- Results : The study reported significant inhibition rates, correlating with changes in gene expression related to lovastatin biosynthesis.

- Cancer Research : In cancer models, APA has been tested against various tumor cell lines. Its ability to disrupt polyamine synthesis was linked to reduced tumor cell proliferation and increased apoptosis in certain cancer types .

Q & A

Q. What are the recommended methods for synthesizing 1-aminooxy-3-aminopropane (APA) in laboratory settings?

APA can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous compounds like 1,2-diamino-3-chloropropane are synthesized using potassium phthalimide to stabilize reactive intermediates . A plausible route for APA involves reacting hydroxylamine derivatives with halogenated propane precursors under controlled pH and temperature. Purification typically employs column chromatography or recrystallization, with structural confirmation via H/C NMR and high-resolution mass spectrometry.

Q. What analytical techniques are suitable for quantifying APA in biological samples?

| Method | Sensitivity | Applications | References |

|---|---|---|---|

| HPLC-UV | 0.1–10 µM | In vitro assays | |

| LC-MS/MS | 0.01–1 µM | Pharmacokinetics | |

| Fluorescence | 1–50 µM | Enzyme kinetics |

LC-MS/MS is preferred for trace quantification due to its high specificity. Calibration curves should be validated using deuterated internal standards to minimize matrix effects.

Q. How should APA be handled to ensure laboratory safety?

APA’s hazards are inferred from structurally similar amines (e.g., skin corrosion/irritation, GHS Category 1A–1C). Key precautions include:

- Use of nitrile gloves, lab coats, and fume hoods.

- Storage in airtight containers at 2–8°C under inert gas.

- Emergency protocols for spills (neutralize with weak acids) and eye exposure (15-minute flushing) .

Advanced Research Questions

Q. How does APA inhibit ornithine decarboxylase (ODC), and what experimental approaches validate its mechanism?

APA acts as a competitive inhibitor by mimicking ornithine’s structure, binding to ODC’s active site. Key methodologies include:

Q. How can researchers resolve contradictions in APA’s reported IC50_{50}50 values across studies?

Discrepancies may arise from assay conditions (pH, temperature) or cell line variability. Mitigation strategies:

Q. What structural modifications enhance APA’s inhibitory potency or selectivity?

| Modification | Effect | Rationale |

|---|---|---|

| Lengthening aminooxy chain | Increased | Steric hindrance reduces binding |

| Introducing fluorinated groups | Improved bioavailability | Enhanced metabolic stability |

SAR studies should combine molecular docking (e.g., AutoDock Vina) with synthetic chemistry to prioritize derivatives.

Q. How does APA’s efficacy vary between in vitro and in vivo models of colon cancer?

In vitro models (e.g., HCT-116 cells) show APA reduces polyamine levels by >80% at 10 µM. In vivo, challenges include:

- Rapid renal clearance (t <1 hr in rodents).

- Use of nanoparticle encapsulation to prolong exposure .

- Monitoring tumor regression via bioluminescence or PET imaging.

Methodological Considerations

Q. What statistical models are appropriate for analyzing APA’s dose-dependent effects?

Q. How can researchers assess APA’s cross-reactivity with other polyamine-related enzymes?

Screen against enzymes like S-adenosylmethionine decarboxylase (SAMDC) using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.